
N-(2-methyl-4-nitrophenyl)-4-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methyl-4-nitrophenyl)-4-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C15H12N6O3 and its molecular weight is 324.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Binding and Biological Activity
N-(2-methyl-4-nitrophenyl)-4-(1H-tetrazol-1-yl)benzamide and related compounds have shown significant interactions with DNA, especially with specific sequences. For instance, Hoechst 33258, a dye with a somewhat similar structure, is known for its strong binding to the minor groove of double-stranded B-DNA, with a preference for AT-rich sequences. These interactions are crucial in the field of molecular biology and are applied in various biological assays, including chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. Furthermore, such compounds are used as starting points in rational drug design due to their potential as radioprotectors and topoisomerase inhibitors. This indicates a broad spectrum of biomedical applications, where binding to DNA is a critical factor (Issar & Kakkar, 2013).
Antitumor Activity
Compounds such as this compound are part of broader chemical families that have shown promising antitumor activities. Imidazole derivatives, for example, have been extensively reviewed for their anticancer properties. Derivatives including bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have been investigated for their potential as antitumor drugs. Some of these compounds have reached preclinical testing stages, indicating their relevance in the search for new anticancer agents (Iradyan et al., 2009).
Application in Optoelectronic Materials
Research has explored the potential of quinazoline derivatives, closely related to the benzamide chemical family, in the field of optoelectronic materials. These compounds have been utilized in various electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their unique properties. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been particularly valued for creating novel optoelectronic materials. This application spans from fabricating materials for organic light-emitting diodes to potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Antimicrobial Applications
Azole derivatives, including tetrazole, which is part of the chemical structure , have shown significant antimicrobial properties. These derivatives, particularly triazole and imidazole scaffolds, are considered crucial in the design of antimicrobial compounds. The most active compounds typically comply with the Lipinski rules, indicating their potential as drug-like molecules. These compounds have been tested against various bacteria and fungi, showing significant activity, which underlines their importance in the pharmaceutical industry for the development of new antimicrobial agents (Emami et al., 2022).
Properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O3/c1-10-8-13(21(23)24)6-7-14(10)17-15(22)11-2-4-12(5-3-11)20-9-16-18-19-20/h2-9H,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCUNHCBKBTFJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
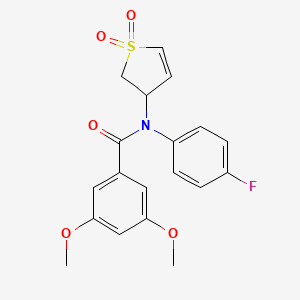
![1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2481476.png)
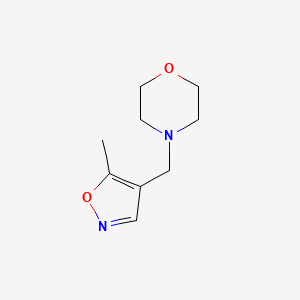
![(2-Bromo-5-fluoropyridin-4-yl)-(3-methoxy-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)methanone](/img/structure/B2481480.png)


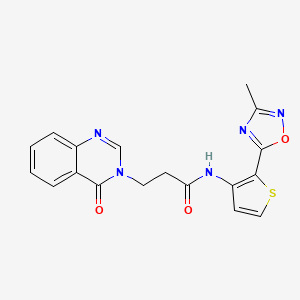

![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2481488.png)
![4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2481489.png)
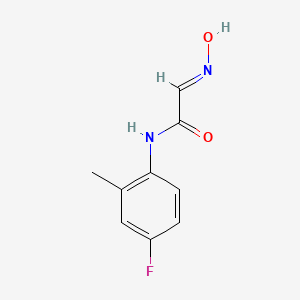
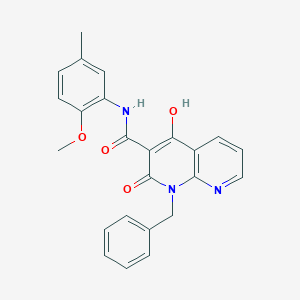
![3-(9H-carbazol-9-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]propanehydrazide](/img/structure/B2481495.png)

